molecular formula C16H17F2N3 B12240939 1-[(3,5-Difluorophenyl)methyl]-4-(pyridin-2-yl)piperazine

1-[(3,5-Difluorophenyl)methyl]-4-(pyridin-2-yl)piperazine

Cat. No.: B12240939
M. Wt: 289.32 g/mol
InChI Key: BYWKTXYZHVOZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-Difluorophenyl)methyl]-4-(pyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a piperazine ring, which is further connected to a pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3,5-Difluorophenyl)methyl]-4-(pyridin-2-yl)piperazine can be synthesized through a multi-step process involving the reaction of 3,5-difluorobenzyl chloride with 4-(pyridin-2-yl)piperazine. The reaction typically requires the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,5-Difluorophenyl)methyl]-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(3,5-Difluorophenyl)methyl]-4-(pyridin-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,5-Difluorophenyl)methyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(3,5-Dichlorophenyl)methyl]-4-(pyridin-2-yl)piperazine
  • 1-[(3,5-Dimethylphenyl)methyl]-4-(pyridin-2-yl)piperazine
  • 1-[(3,5-Difluorophenyl)methyl]-4-(pyridin-3-yl)piperazine

Comparison: 1-[(3,5-Difluorophenyl)methyl]-4-(pyridin-2-yl)piperazine is unique due to the presence of difluorophenyl and pyridin-2-yl groups, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in medicinal chemistry and related fields.

Properties

Molecular Formula

C16H17F2N3

Molecular Weight

289.32 g/mol

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C16H17F2N3/c17-14-9-13(10-15(18)11-14)12-20-5-7-21(8-6-20)16-3-1-2-4-19-16/h1-4,9-11H,5-8,12H2

InChI Key

BYWKTXYZHVOZKO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC(=C2)F)F)C3=CC=CC=N3

Origin of Product

United States

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